3,5-Dinitrobenzonitrile

描述

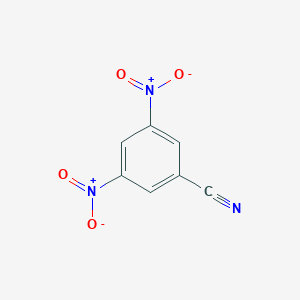

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3,5-dinitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3N3O4/c8-4-5-1-6(9(11)12)3-7(2-5)10(13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSDNULNTQAUNFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60194050 | |

| Record name | Benzonitrile, 3,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4110-35-4 | |

| Record name | 3,5-Dinitrobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4110-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 3,5-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004110354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dinitrobenzonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35873 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzonitrile, 3,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dinitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.718 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 3,5 Dinitrobenzonitrile

Development of Innovative Synthesis Routes for 3,5-Dinitrobenzonitrile and its Analogues

The primary and most common method for synthesizing this compound involves the direct nitration of benzonitrile (B105546). ontosight.ai This electrophilic aromatic substitution reaction typically employs a nitrating mixture of concentrated nitric acid and sulfuric acid. ontosight.ai The reaction conditions must be carefully controlled to achieve the desired dinitration at the meta positions, governed by the electron-withdrawing nature of the nitrile group.

The synthesis of analogues of this compound often involves the nitration of an already substituted benzonitrile or the chemical modification of a related dinitro compound. For instance, chlorinated analogues are of significant interest as synthetic intermediates. ontosight.ai The synthesis of 4-Chloro-3,5-dinitrobenzonitrile (B54960) is achieved by the nitration of 4-chlorobenzonitrile, where the chloro and nitrile substituents direct the incoming nitro groups. ontosight.aichemicalbook.com

Another synthetic approach involves the dehydration of a corresponding benzamide (B126). The synthesis of 2,4-Dichloro-3,5-dinitrobenzonitrile (B157266) can be accomplished by heating 2,4-dichloro-3,5-dinitrobenzamide (B76471) with a dehydrating agent like phosphorus oxychloride. prepchem.com This reaction converts the amide functional group into a nitrile, yielding the desired product in high purity. prepchem.com

Strategic Utilization of this compound as a Key Synthetic Intermediate

The electron-deficient nature of the aromatic ring and the presence of the versatile nitrile group make this compound a valuable intermediate in the synthesis of a wide array of organic compounds, including pharmaceuticals, agrochemicals, and dyes. ontosight.ai

One of the most common transformations is the selective reduction of one nitro group to an amino group. The synthesis of 3-Amino-5-nitrobenzonitrile from this compound can be achieved using various methods, such as catalytic hydrogenation with a palladium-on-carbon (Pd/C) catalyst or chemical reduction using iron powder in the presence of hydrochloric acid. Microwave-assisted synthesis has also been explored to improve reaction times and yields. The resulting 3-Amino-5-nitrobenzonitrile is a crucial building block for synthesizing biologically active molecules.

Furthermore, this compound can undergo reactions involving the nitrile group. For example, when dissolved in mineral acids, it can react to form 3,5-Dinitro-N-(3,5-dinitrobenzoyl)benzamide, a complex tetranitro-substituted imide. researchgate.net The strong electron-withdrawing nitro groups also activate the aromatic ring for nucleophilic aromatic substitution, making this compound a useful precursor for introducing other functional groups. tennessee.edu This reactivity is harnessed in the synthesis of radiolabeled imaging agents, where the dinitrobenzonitrile moiety acts as an activating group. tennessee.edu

Analogues of this compound are also pivotal intermediates. For example, 2-Amino-4-methyl-3,5-dinitrobenzonitrile, an analogue, is used as a precursor to synthesize benzimidazole (B57391) derivatives through cyclization reactions. google.com The related compound, 3,5-dinitrobenzoyl chloride (synthesized from 3,5-dinitrobenzoic acid), is widely used to prepare a variety of N-alkyl and N-aryl dinitrobenzamides, which are investigated for their potential as antimycobacterial agents. nih.govmdpi.commdpi.com This highlights the broader importance of the 3,5-dinitrobenzene core structure, for which this compound is a key representative, in medicinal chemistry research. wiley.comacs.org

Mechanistic Organic Chemistry of 3,5 Dinitrobenzonitrile

Detailed Investigations into Nucleophilic Aromatic Substitution (SNAr) Mechanisms Involving 3,5-Dinitrobenzonitrile

The SNAr reaction is a cornerstone of the reactivity of this compound. This pathway involves the addition of a nucleophile to the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of a leaving group. However, in the case of this compound, where hydrogen is the leaving group, the reaction is often referred to as Nucleophilic Aromatic Substitution of Hydrogen (NASH).

The interaction of this compound with nucleophiles leads to the formation of characteristic Meisenheimer σ-complexes. These intermediates are crucial to the SNAr mechanism and have been extensively studied using techniques like NMR spectroscopy. cdnsciencepub.com

When this compound reacts with a nucleophile, attack can potentially occur at the C2, C4, or C6 positions of the aromatic ring. The resulting σ-complex is stabilized by the delocalization of the negative charge onto the two nitro groups. For instance, the reaction with sodium methoxide (B1231860) in dimethyl sulfoxide (B87167) (DMSO) results in the formation of two distinct Meisenheimer complexes. cdnsciencepub.com These have been identified as the products of methoxide attack at the C2 and C4 positions. cdnsciencepub.com The formation of these complexes is often accompanied by a distinct color change, with solutions turning deep red or blue, which is characteristic of these highly conjugated anionic species. cdnsciencepub.com

The structures of these complexes are typically elucidated using proton NMR spectroscopy. The appearance of new signals at upfield chemical shifts, corresponding to the sp³-hybridized carbon where the nucleophile has attached, is a key diagnostic feature. cdnsciencepub.com For example, in the reaction with sodium methoxide, the major product exhibits doublets at δ = 8.08 and δ = 7.35 ppm and a broader absorption at δ = 5.40 ppm, consistent with the formation of a Meisenheimer complex. cdnsciencepub.com A minor product with similar spectral features is also observed, attributed to the attack of hydroxide (B78521) ions present as an impurity. cdnsciencepub.com

The stability and rates of formation of Meisenheimer complexes are governed by both kinetic and thermodynamic factors. The electron-withdrawing nitro groups play a pivotal role in stabilizing the anionic σ-complex, thereby lowering the activation energy for its formation. oup.com

Studies on the reaction of this compound with sodium methoxide in methanol (B129727) have provided insights into these parameters. oup.com The equilibrium constant for the formation of the methoxyl σ-complex in methanol at 25.00°C has been determined to be 1.9 L·mol⁻¹. researchgate.net This value was obtained through kinetic analysis of the decrease in absorbance of the complex over time. researchgate.net

The relative stabilities of the different possible Meisenheimer complexes can be rationalized by considering the LUMO (Lowest Unoccupied Molecular Orbital) coefficients of the this compound molecule. oup.com Nucleophilic attack is generally favored at the position with the largest LUMO coefficient. Furthermore, the potential energies of formation for the various isomers, taking into account solvent effects, also contribute to determining the most stable adduct. oup.com

The regioselectivity of nucleophilic attack on the this compound ring is a subject of considerable interest. While the two nitro groups strongly activate the ring towards nucleophilic addition, the position of attack can vary depending on the nucleophile and reaction conditions.

In the case of methoxide attack in DMSO, both C2 and C4 addition products are observed, indicating a degree of competition between these two sites. cdnsciencepub.com However, with certain nucleophiles, a high degree of regioselectivity can be achieved. For instance, the reaction with carbanions generated from ketones often shows a preference for one position over the other. exaly.com

The stereochemistry of the resulting σ-complex is also a relevant consideration. The addition of the nucleophile converts the planar sp²-hybridized carbon of the aromatic ring into a tetrahedral sp³-hybridized center. This introduces a new stereocenter, and in principle, diastereomeric complexes could be formed if the nucleophile itself is chiral or if subsequent reactions introduce another stereocenter. However, detailed stereochemical studies on Meisenheimer complexes of this compound are less commonly reported in the literature reviewed.

Reaction Pathways with Specific Nucleophilic Reagents

The nature of the nucleophile profoundly influences the course of the reaction with this compound, leading to a variety of products and intermediates.

The reaction of this compound with sodium methoxide in methanol is a classic example of SNAr. The initial step is the rapid, reversible addition of the methoxide ion to the aromatic ring to form a Meisenheimer complex. oup.comacs.org Spectroscopic evidence, including a characteristic absorption at λmax 490 nm, points to the formation of this intermediate. researchgate.net

Interestingly, the final product of this reaction in a methanolic solution with low sodium methoxide concentration is not a simple substitution product. Instead, methoxy(3,5-dinitrophenyl)methanimine is formed through a catalytic process. oup.comresearchgate.netresearchgate.net The proposed mechanism involves the initial formation of the Meisenheimer complex, which then undergoes further transformation. oup.com The rate and thermodynamic stabilities of the initially formed complexes have been analyzed based on the LUMO coefficients of this compound and the relative potential energies of their formation, also considering solvent effects. oup.com

| Parameter | Value | Conditions |

| Equilibrium Constant (K) for Meisenheimer Complex Formation | 1.9 L·mol⁻¹ | Methanol, 25.00°C |

| λmax of Methoxyl σ-complex | 490 nm | Methanolic Methoxide |

The reaction of this compound with a mixture of acetone (B3395972) and triethylamine (B128534) in DMSO provides a fascinating example of carbanion addition. cdnsciencepub.com In this system, triethylamine acts as a base to deprotonate acetone, generating the acetonate carbanion (⁻CH₂COCH₃). This potent nucleophile then attacks the electron-deficient aromatic ring.

Upon mixing, the solution immediately turns red, which then changes to blue over a few hours. cdnsciencepub.com The initial proton NMR spectrum shows broad peaks, suggesting the involvement of a free-radical species in an exchange reaction. cdnsciencepub.com After about 45 minutes, distinct signals emerge that are consistent with the formation of two different Meisenheimer-type σ-complexes. cdnsciencepub.comexaly.com These are formed by the attack of the acetonate anion at both the C2 and C4 positions of the this compound ring. cdnsciencepub.com The relative intensities of the NMR signals suggest that these two adducts are formed in an approximate ratio of 2:1. cdnsciencepub.com

The formation of such adducts with carbanions derived from ketones is a well-established phenomenon in the chemistry of nitroaromatic compounds and is often referred to as the Janovsky reaction. researchgate.net

| Reactants | Solvent | Observations | Inferred Intermediates |

| This compound, Acetone, Triethylamine | DMSO | Immediate red color, changing to blue. Initial broad NMR signals, later resolving. | Meisenheimer complexes from acetonate attack at C2 and C4. |

Formation of Unique Reaction Products (e.g., Methoxy(3,5-dinitrophenyl)methanimine).

The reaction of this compound with sodium methoxide in methanol has been a subject of detailed investigation, leading to the formation of a unique product, methoxy(3,5-dinitrophenyl)methanimine. oup.comresearchgate.netresearchgate.net This transformation is not a simple nucleophilic substitution but a more complex catalytic process. oup.comoup.com

The mechanism involves the initial formation of Meisenheimer complexes, which are σ-adducts resulting from the nucleophilic attack of the methoxide ion on the electron-deficient aromatic ring. oup.comresearchgate.net The stability and formation rates of these intermediates are influenced by factors such as the LUMO (Lowest Unoccupied Molecular Orbital) coefficients of this compound and solvent effects. oup.com Following the formation of these transient complexes, a catalytic reaction sequence ensues, ultimately yielding methoxy(3,5-dinitrophenyl)methanimine as the final, stable product. oup.comresearchgate.netoup.com

| Reactant | Reagent | Solvent | Final Product |

| This compound | Sodium Methoxide | Methanol | Methoxy(3,5-dinitrophenyl)methanimine |

Acid-Catalyzed Transformations of this compound.

Under acidic conditions, this compound undergoes significant transformations, including dimerization and hydrolysis. researchgate.net The strong electron-withdrawing nature of the two nitro groups and the nitrile function renders the molecule susceptible to acid-mediated reactions.

A notable reaction of this compound is its acid-catalyzed dimerization to form an imide. researchgate.net When this compound is dissolved in strong mineral acids, such as concentrated sulfuric acid or chlorosulfonic acid, it can lead to the formation of 3,5-dinitro-N-(3,5-dinitrobenzoyl)benzamide. researchgate.netresearchgate.net This product is the first example of a tetranitro-substituted imide prepared through this method. researchgate.net

The process is considered a rare example of acid-catalyzed dimerization of nitriles leading to a benzimide. researchgate.net The reaction proceeds by heating the nitrile in the acid, followed by quenching in water to precipitate the imide product. researchgate.net For instance, heating this compound in concentrated sulfuric acid at 60°C yields the imide in good yield. researchgate.net

Table: Acid-Catalyzed Dimerization of this compound

| Starting Material | Acid Catalyst | Temperature | Product | Yield |

|---|---|---|---|---|

| This compound | Conc. H₂SO₄ | 60°C | 3,5-Dinitro-N-(3,5-dinitrobenzoyl)benzamide | 86% |

Data sourced from Mendeleev Communications, 2016, 26, 386–387. researchgate.net

In addition to dimerization, nitriles can be hydrolyzed to the corresponding amides under acidic conditions. researchgate.netsemanticscholar.org The acid-catalyzed hydrolysis of this compound would yield 3,5-dinitrobenzamide (B1662146). This reaction involves the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by water. byjus.comchemistrysteps.com

The general mechanism for acid-catalyzed nitrile hydrolysis proceeds through the formation of a protonated nitrile, followed by the attack of water to form a protonated imidic acid. Tautomerization then leads to the amide. byjus.com While amides can be further hydrolyzed to carboxylic acids with prolonged heating in acid, the partial hydrolysis to the amide is a key transformation. chemistrysteps.comresearchgate.net The conversion of nitriles to amides is a fundamental reaction in organic synthesis. semanticscholar.org

Studies on Electron Transfer Processes and Radical Anion Formation.

The electron-deficient nature of this compound makes it a prime candidate for studying electron transfer processes and the formation of radical anions. researchgate.netacs.org These studies often employ techniques like electron paramagnetic resonance (EPR) spectroscopy to probe the behavior of the radical species formed. researchgate.netpublicationslist.org

Upon one-electron reduction, this compound forms a radical anion. researchgate.net The intramolecular electron transfer within this radical anion has been studied, revealing it to be a charge-localized mixed-valence species, which is common for meta-substituted dinitrobenzenes. researchgate.net The rate of intramolecular electron exchange is influenced by the substituent on the ring; electron-withdrawing groups, like the nitrile group, accelerate the reaction. researchgate.net The rate constant for electron transfer in the this compound radical anion has been measured at 1.2×10¹⁰ s⁻¹ at 293 K. researchgate.net

The formation of these radical anions can also be an initial step in certain nucleophilic substitution reactions, proceeding via a single-electron transfer (SET) mechanism. acs.org Furthermore, the interaction of this compound with nucleophiles in solvents like DMSO can lead to the formation of Meisenheimer complexes, with initial observations suggesting the involvement of free-radical species due to signal broadening in NMR spectra. cdnsciencepub.com

Table: Electron Transfer Data for this compound Radical Anion

| Parameter | Value | Conditions |

|---|

Data sourced from a study on 1,3-dinitrobenzene (B52904) radical anions. researchgate.net

Derivatization and Transformative Reactions of 3,5 Dinitrobenzonitrile

Synthesis and Characterization of Nitro-Substituted Imides from 3,5-Dinitrobenzonitrile

A notable transformation of this compound is its acid-catalyzed dimerization to form a tetranitro-substituted imide. Specifically, dissolving this compound in mineral acids like concentrated sulfuric acid or chlorosulfonic acid leads to the synthesis of 3,5-dinitro-N-(3,5-dinitrobenzoyl)benzamide. researchgate.netresearchgate.net This reaction proceeds in good yield, offering a straightforward method for obtaining this complex imide structure. researchgate.net

The process can be carried out at room temperature or with moderate heating. For instance, heating a mixture of this compound and concentrated sulfuric acid at 60°C for a short duration results in an 86% yield of the imide. researchgate.net Alternatively, stirring the nitrile in chlorosulfonic acid at room temperature for two days yields 72% of the product. researchgate.net The resulting 3,5-dinitro-N-(3,5-dinitrobenzoyl)benzamide is a white solid with a high melting point of 285–286 °C. researchgate.net

The initial step of this reaction is believed to be the acid-catalyzed dimerization of the nitrile to form an amidine adduct, which then undergoes further reaction to form the imide. researchgate.net This synthesis is significant as it represents a rare example of the successful preparation of a benzimide through the acid-catalyzed dimerization of a nitrile. researchgate.net The high nitro-substitution on both aromatic rings contributes to the compound's high melting point and potential as a precursor for polyimides with unique thermal properties. researchgate.net

Table 1: Synthesis of 3,5-dinitro-N-(3,5-dinitrobenzoyl)benzamide

| Starting Material | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| This compound | Concentrated H₂SO₄ | 60°C, 15 min | 3,5-dinitro-N-(3,5-dinitrobenzoyl)benzamide | 86% researchgate.net |

| This compound | Chlorosulfonic acid | Room temp, 2 days | 3,5-dinitro-N-(3,5-dinitrobenzoyl)benzamide | 72% researchgate.net |

Preparation of 3,5-Dinitrobenzamide (B1662146) and its Derivatives

3,5-Dinitrobenzamide can be prepared from this compound, although direct hydrolysis is not the most commonly cited route in the provided context. More frequently, derivatives of 3,5-dinitrobenzamide are synthesized from 3,5-dinitrobenzoic acid by first converting it to 3,5-dinitrobenzoyl chloride. mdpi.comnih.govsemanticscholar.org This acid chloride is then reacted with various amines to produce a wide range of N-substituted 3,5-dinitrobenzamide derivatives. mdpi.comnih.govsemanticscholar.org

For example, the reaction of 3,5-dinitrobenzoyl chloride with n-octylamine in the presence of triethylamine (B128534) yields N-octyl-3,5-dinitrobenzamide. mdpi.com Similarly, reaction with 3-chloro-2-methylaniline (B42847) produces N-(3-chloro-2-methylphenyl)-3,5-dinitrobenzamide. These reactions are typically carried out in organic solvents like dichloromethane (B109758) at room temperature. mdpi.com

The synthesis of these derivatives is of interest due to their potential biological activities. nih.govnih.gov For instance, certain 3,5-dinitrobenzamide derivatives have shown antimycobacterial activity. nih.govnih.gov

Table 2: Examples of 3,5-Dinitrobenzamide Derivative Synthesis

| Amine | Product | Yield |

|---|---|---|

| n-Octylamine | N-octyl-3,5-dinitrobenzamide | 43% mdpi.com |

| n-Decylamine | N-decyl-3,5-dinitrobenzamide | Not specified mdpi.com |

| 3-Chloro-2-methylaniline | N-(3-chloro-2-methylphenyl)-3,5-dinitrobenzamide | Not specified |

Hydrogenation and Cyclization Reactions to Benzimidazole (B57391) Scaffolds

The nitro groups of this compound and its derivatives are amenable to reduction, which can be followed by cyclization to form benzimidazole structures. Catalytic hydrogenation is a common method for this transformation. For instance, the reduction of a dinitroaniline precursor with a palladium-on-carbon (Pd/C) catalyst can lead to a diamine, which then undergoes cyclization to form a benzimidazole ring. nih.govsemanticscholar.org

In a specific example involving a derivative, 2-Amino-4-methyl-3,5-dinitrobenzonitrile can be cyclized in a one-step, one-pot reaction to 6-(Formylamino)-7-methyl-1H-benzimidazole-4-carbonitrile. google.comgoogle.com This is achieved using a sulfided platinum on carbon catalyst in the presence of formic acid at elevated temperatures (90-100°C). google.comgoogle.com The formic acid serves as both a hydrogen donor for the nitro group reduction and a source for the formyl group in the cyclization process.

Alternatively, a two-step sequence can be employed where the dinitro compound is first reduced to the corresponding diamine using a catalyst like Pd/C and a hydrogen source. nih.gov This diamine intermediate is then reacted with a one-carbon equivalent, such as an aldehyde or formic acid, to construct the benzimidazole ring. nih.govgoogle.com The choice of reagents and conditions can influence the final product and yield.

Introduction of Other Functional Groups (e.g., Methoxy (B1213986), Chloro) onto the this compound Core

The aromatic ring of this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the two electron-withdrawing nitro groups. This allows for the displacement of one of the nitro groups by a nucleophile.

For instance, the reaction of this compound with methoxide (B1231860) ions results in the formation of 3-methoxy-5-nitrobenzonitrile (B1587634). psgcas.ac.in This reaction demonstrates the ability to introduce an alkoxy group onto the dinitrile core.

Similarly, a chloro group can be introduced, though the direct substitution of a nitro group on this compound with a chloride ion is less commonly described. Instead, related compounds like 3-chloro-5-nitrobenzonitrile (B1585413) are typically synthesized from precursors such as 3-chloro-5-nitrobenzoic acid. google.com The conversion of the carboxylic acid to the nitrile can be achieved using reagents like phosphorus pentachloride and methanesulphonamide. google.com

The introduction of these functional groups provides further opportunities for derivatization. For example, the methoxy group in 3-methoxy-5-nitrobenzonitrile can be subsequently displaced by ammonia (B1221849) under high pressure and temperature to yield 3-amino-5-nitrobenzonitrile.

Table 3: Nucleophilic Aromatic Substitution Reactions

| Starting Material | Nucleophile/Reagent | Product |

|---|---|---|

| This compound | Methoxide | 3-Methoxy-5-nitrobenzonitrile psgcas.ac.in |

| 3-Methoxy-5-nitrobenzonitrile | Liquid Ammonia | 3-Amino-5-nitrobenzonitrile |

Catalytic Hydration of the Nitrile Group to Amides

The nitrile group of this compound can be selectively hydrated to the corresponding amide, 3,5-dinitrobenzamide. This transformation can be achieved using catalytic methods. A recent study has shown that a Nickel(II) complex can effectively catalyze the hydration of various nitriles to amides in a base-free condition. researchgate.net

In this study, this compound was successfully converted to 3,5-dinitrobenzamide using a Ni(II) catalyst with a pyridyl- and hydroxy-functionalized N-heterocyclic carbene ligand. researchgate.net The reaction was carried out in a water/isopropanol solvent system at 70°C, demonstrating the utility of this catalytic system for electron-deficient nitriles. researchgate.net This method offers a selective route to the amide without affecting the nitro groups, which might be susceptible to reduction under other reaction conditions.

Computational and Theoretical Investigations of 3,5 Dinitrobenzonitrile

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has proven to be a robust method for investigating the electronic characteristics and reactivity of molecules like 3,5-dinitrobenzonitrile. scispace.com By calculating various electronic parameters, DFT studies offer a detailed picture of how the arrangement of nitro groups and the nitrile function on the benzene (B151609) ring dictates the molecule's behavior.

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. ajchem-a.comunesp.br The HOMO represents the ability to donate an electron, while the LUMO signifies the capacity to accept an electron. ajchem-a.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter in quantum chemistry for describing the electronic properties and reactivity of a compound. ajchem-a.comunesp.br A smaller energy gap generally implies higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. researchgate.net

For molecules similar to this compound, such as 3,5-dinitrobenzoic acid, DFT calculations have been used to determine these energies. researchgate.net The presence of strong electron-withdrawing groups like the nitro groups typically lowers the energy of the LUMO, making the molecule a good electron acceptor. This is a key factor in the reactivity of nitroaromatic compounds. The analysis of HOMO and LUMO energies helps in predicting the most likely sites for electrophilic and nucleophilic attacks. irjweb.com

Mulliken population analysis is a computational method used to calculate the partial atomic charges within a molecule, providing insight into the distribution of electrons. nih.govscience.gov This analysis helps identify which atoms are electron-rich (negative charge) and which are electron-poor (positive charge). irjweb.com For related dinitro-substituted compounds, Mulliken charge analysis has shown significant charge localization. researchgate.net

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution of a molecule. irjweb.com It maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red areas indicate regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue areas denote regions of positive potential (electron-poor), susceptible to nucleophilic attack. irjweb.com Green areas represent neutral potential. irjweb.com For aromatic compounds with nitro groups, the MEP map often shows negative potential around the oxygen atoms of the nitro groups and positive potential near the hydrogen atoms of the benzene ring. researchgate.net This information is vital for understanding intermolecular interactions and predicting reactive sites. irjweb.comresearchgate.net

The Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis are advanced computational techniques that provide deeper insights into the chemical bonding and electronic structure of molecules. researchgate.netresearchgate.net

AIM analysis examines the topology of the electron density to characterize chemical bonds and intermolecular interactions. researchgate.net By locating bond critical points (BCPs), AIM can confirm the presence and nature of interactions like hydrogen bonds. researchgate.netresearchgate.net

NBO analysis transforms the complex many-electron wavefunction into a representation of localized bonds and lone pairs, which aligns closely with the familiar Lewis structure concept. uni-muenchen.de This method is particularly useful for analyzing charge delocalization and hyperconjugative interactions within a molecule. researchgate.netnih.gov NBO analysis quantifies the stabilization energy associated with the delocalization of electron density from a filled (donor) orbital to an empty (acceptor) orbital. uni-muenchen.de In molecules like this compound, significant delocalization is expected due to the strong electron-withdrawing nature of the nitro and nitrile groups, which affects the molecule's stability and reactivity. nih.govresearchgate.net

Prediction of Spectroscopic Properties through Quantum Chemical Calculations

Quantum chemical calculations, particularly using DFT methods, are highly effective in predicting the spectroscopic properties of molecules, which can then be compared with experimental data for structural confirmation. researchgate.netnih.gov Theoretical calculations can generate vibrational frequencies (FT-IR and Raman spectra), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netresearchgate.net

For analogous molecules like 3,5-dichlorobenzonitrile (B1202942) and 4-chloro-3,5-dinitrobenzoic acid, DFT calculations (e.g., using the B3LYP functional) have shown good agreement between calculated and experimental vibrational spectra after applying scaling factors to account for anharmonicity and other systematic errors. researchgate.netnih.gov Potential Energy Distribution (PED) analysis is often used in conjunction with these calculations to provide a detailed assignment of each vibrational mode. nih.gov Similarly, Time-Dependent DFT (TD-DFT) is employed to calculate electronic transitions, helping to interpret UV-Vis spectra. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for accurately predicting NMR chemical shifts. researchgate.net

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed modeling of chemical reaction pathways, providing insights into reaction mechanisms that can be difficult to obtain experimentally. This involves locating and characterizing the transition state (TS), which is the highest energy point along the reaction coordinate connecting reactants and products. researchgate.netcore.ac.uk The energy of the transition state determines the activation energy of the reaction.

For reactions involving nitroaromatic compounds, such as nucleophilic aromatic substitution, DFT can be used to model the entire reaction profile, including intermediates and transition states. By calculating the activation energies of different possible pathways, researchers can predict the most favorable reaction mechanism. Variational transition-state theory is one of the frameworks that can be applied to study the kinetics of such reactions. acs.org Understanding the structure and energy of the transition state is crucial for explaining reaction rates and selectivity.

Theoretical Decomposition Enthalpies and Thermal Stability Assessments

The thermal stability of energetic materials like this compound is a critical property. Computational methods can be used to predict decomposition enthalpies and assess thermal stability by modeling potential decomposition pathways. researchgate.netmdpi.com The initial step in the thermal decomposition of many nitroaromatic compounds is often the cleavage of a C-NO₂ or N-NO₂ bond. mdpi.com

Chemical Compounds Mentioned

Solvent Effects on Molecular Structure and Reactivity Profiles

The surrounding solvent medium can significantly influence the molecular structure and electronic properties of polar molecules like this compound. Computational studies, often employing Density Functional Theory (DFT) in conjunction with a Polarizable Continuum Model (PCM), are instrumental in elucidating these effects. The PCM approach models the solvent as a continuous dielectric medium, which interacts with the solute's charge distribution, providing insights into how solvents of varying polarity can alter the molecule's geometry and reactivity.

Detailed Research Findings

Theoretical calculations on 3,5-dinitro-substituted aromatic compounds, including derivatives of benzoic acid and benzamide (B126), have been performed in the gas phase as well as in solvents of varying polarity such as cyclohexane (B81311) (non-polar), toluene (B28343) (non-polar), and water (highly polar). researchgate.net These studies consistently demonstrate that the solvent environment can modulate the molecular structure and its associated electronic and non-linear optical (NLO) properties. researchgate.net

The primary mechanism of solvent influence is the differential stabilization of the ground and excited electronic states of the molecule. For polar solutes, an increase in solvent polarity generally leads to greater stabilization. This stabilization can affect various molecular parameters.

Molecular Structure:

Reactivity Profiles:

The reactivity of a molecule is intimately linked to its electronic structure, particularly the energies of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the HOMO-LUMO gap (ΔE) are key indicators of a molecule's kinetic stability and chemical reactivity.

Computational analyses on related nitroaromatic compounds show a distinct trend: as the polarity of the solvent increases, the HOMO-LUMO energy gap tends to decrease. A smaller energy gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and greater charge transfer capabilities within the molecule. researchgate.net

For example, studies on similar dinitro-aromatic systems have shown that the HOMO-LUMO gap is largest in the gas phase and progressively decreases as the molecule is placed in solvents of increasing dielectric constant. This trend is attributed to the differential stabilization of the more polar excited state relative to the ground state in polar solvents.

Data Tables

The following tables provide representative data illustrating the effect of different solvent environments on the electronic properties of a dinitro-substituted aromatic system, based on trends observed in computational studies of related molecules.

Table 1: Effect of Solvent on Frontier Molecular Orbital (FMO) Energies of a Representative Dinitro-Aromatic System

| Solvent | Dielectric Constant (ε) | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE = ELUMO - EHOMO) (eV) |

|---|---|---|---|---|

| Gas Phase | 1.0 | -8.50 | -4.20 | 4.30 |

| Cyclohexane | 2.02 | -8.45 | -4.25 | 4.20 |

| Toluene | 2.38 | -8.42 | -4.28 | 4.14 |

| Water | 78.39 | -8.35 | -4.40 | 3.95 |

Table 2: Solvent Effects on Global Reactivity Descriptors of a Representative Dinitro-Aromatic System

| Solvent | Dipole Moment (Debye) | Chemical Hardness (η) | Electrophilicity Index (ω) |

|---|---|---|---|

| Gas Phase | 1.80 | 2.15 | 1.98 |

| Cyclohexane | 1.95 | 2.10 | 2.05 |

| Toluene | 2.05 | 2.07 | 2.12 |

| Water | 2.50 | 1.98 | 2.35 |

These tables illustrate that with increasing solvent polarity, there is a general trend of an increased dipole moment, decreased chemical hardness (η), and an increased electrophilicity index (ω). A lower chemical hardness and higher electrophilicity index in more polar solvents signify an increase in the molecule's reactivity.

Advanced Analytical and Spectroscopic Characterization of 3,5 Dinitrobenzonitrile and Its Derivatives

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable tools for assessing the purity and performing quantitative analysis of 3,5-dinitrobenzonitrile. These chromatographic techniques separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

GC is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. Commercial suppliers often use GC to establish the purity of their products, with typical assays specifying a purity of 97% to greater than 98.0%. thermofisher.com In synthetic chemistry, GC and GC-Mass Spectrometry (GC-MS) are routinely used to monitor the progress of reactions that produce aryl nitriles. rsc.org

HPLC is a versatile technique for analyzing less volatile or thermally labile compounds. For related nitroaromatic compounds, such as dinitrobenzoic acids, HPLC methods have been developed using reverse-phase columns. researchgate.net A typical method for a structurally similar compound, 3,5-dichlorobenzonitrile (B1202942), employs a reverse-phase C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com Such methods are highly effective for separating the main compound from impurities, starting materials, or byproducts, allowing for accurate purity determination.

Table 1: Chromatographic Purity Data for this compound

| Parameter | Value | Technique | Reference |

|---|---|---|---|

| Purity Specification | >98.0% | GC | |

| Purity Specification | ≥97.5% | GC | thermofisher.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of molecules by analyzing the mass-to-charge ratio (m/z) of their ions. For this compound, electron ionization (EI) is a common method used to generate ions.

The analysis of this compound by MS confirms its molecular formula, C7H3N3O4, and molecular weight of approximately 193.12 g/mol . nist.govchemicalbook.com High-resolution mass spectrometry (HRMS) can provide the exact mass, which for this compound is 193.012356 Da, allowing for unambiguous elemental composition determination. chemspider.com

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecular ion peak ([M]⁺) is typically observed at m/z 193. Subsequent fragmentation often involves the characteristic losses of the nitro (NO2) and cyano (CN) groups. Common fragments would include ions corresponding to the loss of a nitro group ([M-NO2]⁺ at m/z 147), the loss of two nitro groups ([M-2NO2]⁺ at m/z 101), and the loss of the cyano group ([M-CN]⁺ at m/z 167).

Table 2: Key Mass Spectrometry Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C7H3N3O4 | nist.govchemicalbook.com |

| Molecular Weight | 193.12 g/mol | chemicalbook.com |

| Monoisotopic Mass | 193.012356 Da | chemspider.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of this compound.

The ¹H NMR spectrum of this compound is simple and characteristic due to the molecule's symmetry. It displays two distinct signals in the aromatic region. The proton at the C4 position (H-4) appears as a triplet, while the two equivalent protons at the C2 and C6 positions (H-2, H-6) appear as a doublet. The chemical shifts are typically observed at high frequency (downfield) due to the strong electron-withdrawing effects of the two nitro groups and the nitrile group. For example, in a CDCl₃ solvent, these peaks are found at approximately 9.1 ppm (t) and 8.9 ppm (d). chemicalbook.com

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, four signals are expected for the aromatic carbons and one for the nitrile carbon. The carbons bearing the nitro groups (C3, C5) are significantly deshielded, as is the carbon attached to the nitrile group (C1).

Table 3: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-4 | ~9.1 | Triplet (t) |

Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to its key structural features.

The most prominent vibrations include those from the nitrile and nitro functional groups. The stretching vibration of the carbon-nitrogen triple bond (νC≡N) of the nitrile group typically appears as a sharp, medium-intensity band in the region of 2240-2220 cm⁻¹. rsc.org The two nitro groups give rise to two strong, characteristic stretching vibrations: an asymmetric stretch (νasNO₂) usually found between 1560-1530 cm⁻¹ and a symmetric stretch (νsNO₂) between 1360-1340 cm⁻¹. Additional bands in the spectrum correspond to aromatic C-H stretching vibrations (above 3000 cm⁻¹) and aromatic C=C ring stretching vibrations (in the 1600-1400 cm⁻¹ region). Analysis of the vibrational spectra of related compounds like 3,5-dinitrobenzoic acid aids in the precise assignment of these modes. nih.gov

Table 4: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitrile (-C≡N) | C≡N Stretch | 2240 - 2220 |

| Nitro (-NO₂) | Asymmetric Stretch | 1560 - 1530 |

| Nitro (-NO₂) | Symmetric Stretch | 1360 - 1340 |

| Aromatic Ring | C=C Stretch | 1600 - 1400 |

X-ray Diffraction Analysis for Crystalline Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides data on bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the molecular geometry and crystal packing.

Table 5: Illustrative Crystallographic Data from a Related Dinitroaromatic Cocrystal

| Parameter | Description |

|---|---|

| Crystal System | The geometric shape of the unit cell (e.g., triclinic, monoclinic). |

| Space Group | The set of symmetry operations of the crystal. |

| Unit Cell Dimensions | The lengths of the cell edges (a, b, c) and the angles between them (α, β, γ). |

Electron Spin Resonance (ESR) Spectroscopy for Characterization of Radical Anions and Hindered Rotation

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique specific for studying species that have unpaired electrons. For this compound, ESR is particularly useful for characterizing its radical anion, which can be generated through chemical or electrochemical reduction. chemicalbook.com

The strong electron-accepting nature of the dinitro-substituted aromatic ring facilitates the formation of a stable radical anion. The ESR spectrum of this radical provides information about the distribution of the unpaired electron's spin density across the molecule, which is reflected in the hyperfine coupling constants to the nitrogen and hydrogen nuclei. The interaction of the unpaired electron with the magnetic moments of the ¹⁴N nuclei of the two nitro groups and the aromatic protons leads to a complex, multi-line spectrum.

Furthermore, ESR spectroscopy can be used to study dynamic processes, such as the hindered rotation of the nitro groups. At different temperatures, the rate of rotation of the NO₂ groups around the C-N bond may change, leading to observable changes in the ESR spectrum. This allows for the determination of the rotational energy barriers, providing insight into the electronic and steric effects within the radical anion.

Applications in Advanced Materials Research and Chemical Synthesis

Role as a Precursor in Pharmaceutical Synthesis and Drug Development

3,5-Dinitrobenzonitrile serves as a valuable intermediate in the synthesis of more complex molecules for pharmaceutical applications. ripublication.comresearchgate.netaip.orgnih.gov Its chemical structure, featuring two reactive nitro groups and a nitrile group, allows for a variety of chemical transformations, making it an important building block in drug development and production. jetir.orgmdpi.com The nitro groups can be readily reduced to amino groups, and the nitrile can be hydrolyzed or otherwise modified, providing pathways to diverse molecular scaffolds.

A specific application is demonstrated in the synthesis of substituted benzimidazoles. For instance, the related compound 4-methyl-3,5-dinitrobenzonitrile (B8809371) is a key intermediate in a patented method for producing 6-amino-7-methyl-1H-benzimidazole-4-carbonitrile derivatives. thieme-connect.de The process involves the conversion of 4-methyl-3,5-dinitrobenzoic acid into 4-methyl-3,5-dinitrobenzonitrile, which is then aminated to introduce an amino group onto the benzene (B151609) ring. thieme-connect.de This substituted benzonitrile (B105546) is a precursor to a more complex N'-(6-Cyano-3-methyl-2,4-dinitrophenyl)-N,N-dimethyl-methanimidamide, highlighting its role in constructing intricate molecules intended for pharmaceutical use. thieme-connect.de While direct applications are varied, the primary role of this compound and its close analogues is as a foundational precursor in multi-step synthetic routes targeting new therapeutic agents. rsc.orgresearchgate.net

Intermediacy in Agrochemical Research and Development

In the field of agrochemical research, this compound and its derivatives are recognized as important intermediates for the development of new pesticides and herbicides. ripublication.comresearchgate.netjetir.orgrsc.org The presence of nitro groups on the aromatic ring is a common feature in many biologically active compounds used in agriculture. These groups contribute to the molecule's reactivity and its mode of action in target organisms. rsc.org

The compound serves as a building block for creating more complex active ingredients. researchgate.netsigmaaldrich.com For example, derivatives such as 4-chloro-3,5-dinitrobenzonitrile (B54960) and 2,4-dichloro-3,5-dinitrobenzonitrile (B157266) are specifically noted as precursors in the synthesis of agrochemicals, particularly dinitro herbicides. researchgate.netnih.govgoogle.com The synthetic pathway typically involves leveraging the reactivity of the nitro and nitrile groups to build larger molecules with desired herbicidal or pesticidal properties. The versatility of these dinitrobenzonitrile-based intermediates makes them a subject of ongoing interest in the search for novel and effective crop protection agents.

Utilization in the Synthesis of Polyimides with Tailored Thermal and Mechanical Properties

This compound is an important precursor for creating high-performance polymers, specifically polyimides, which are known for their exceptional thermal stability and mechanical strength. thieme-connect.de The direct polymerization of this compound is not typical; instead, it serves as a starting material for the synthesis of specialized diamine monomers. The crucial step involves the chemical reduction of the two nitro groups (-NO₂) into amino groups (-NH₂), converting the molecule into 3,5-diaminobenzonitrile (B1590514). researchgate.net

This resulting diamine monomer, which contains a nitrile (-CN) group, can then be reacted with various aromatic dianhydrides through a polycondensation reaction. This two-step process first yields a poly(amic acid) intermediate, which is then chemically or thermally treated (imidized) to form the final polyimide. researchgate.netnih.gov The incorporation of the 3,5-diaminobenzonitrile monomer into the polymer backbone results in polyimides with tailored properties. Research has shown that polyimides synthesized from 3,5-diaminobenzonitrile exhibit high glass transition temperatures (Tg) and excellent thermal stability, making them suitable for applications in demanding environments. researchgate.netnih.gov Furthermore, these polymers can be cast into flexible films possessing impressive mechanical strength. researchgate.net

One study detailed the synthesis of a series of polyimides from 3,5-diaminobenzonitrile and four different dianhydrides. The resulting polymers exhibited the following properties:

| Property | Dianhydride: PMDA | Dianhydride: BTDA | Dianhydride: 6FDA | Dianhydride: ODPA |

| Glass Transition Temp. (Tg) | 282 °C | 268 °C | 240 °C | 251 °C |

| 10% Weight Loss Temp. (Td10) | 514 °C (in N₂) | 505 °C (in N₂) | 450 °C (in N₂) | 490 °C (in N₂) |

| Tensile Strength | 129 MPa | 115 MPa | 84 MPa | 108 MPa |

| Tensile Modulus | 2.7 GPa | 2.4 GPa | 2.0 GPa | 2.2 GPa |

| Elongation at Break | 11 % | 10 % | 6 % | 9 % |

| Data sourced from a study on polyimides based on 3,5-diaminobenzonitrile. researchgate.netnih.gov |

This strategic use of this compound as a precursor to a functional diamine allows for the development of advanced polyimides with a desirable combination of thermal resistance and mechanical robustness. nih.gov

Design and Synthesis of Supramolecular Assemblies and Co-crystals

This compound is a subject of significant interest in the field of crystal engineering for the design of supramolecular assemblies and co-crystals. sigmaaldrich.comkaist.ac.kr Its electron-deficient aromatic ring, resulting from the two powerful electron-withdrawing nitro groups, makes it an excellent partner for forming complexes with electron-rich molecules through π-π stacking and charge-transfer interactions. nih.gov Researchers have successfully synthesized and characterized a variety of multi-component crystals where this compound acts as a key building block. Examples include a molecular complex formed between this compound and its related amide, 3,5-dinitrobenzamide (B1662146), demonstrating the potential for creating novel additive organic supramolecular structures. jetir.orgnih.gov

While this compound itself lacks a hydrogen bond donor, its nitrile and nitro groups can act as hydrogen bond acceptors. rsc.org The engineering of robust hydrogen bonding networks is more prominently demonstrated in closely related structures, such as 3,5-dinitrobenzamide. The amide group (-CONH₂) in 3,5-dinitrobenzamide provides both hydrogen bond donors (N-H) and acceptors (C=O), enabling the formation of extensive and predictable hydrogen-bonded patterns. These patterns, which can be either cyclic or chain-like (catemeric), are fundamental in controlling how the molecules assemble in the solid state. The study of these related structures provides critical insights into how introducing hydrogen-bonding capabilities alongside the dinitro-substituted ring can be used to guide the formation of complex, multi-dimensional crystalline architectures, including channel and herringbone structures. researchgate.net

A notable application of this compound in supramolecular chemistry is its ability to form host-guest complexes. kaist.ac.kr In these arrangements, molecules of this compound self-assemble to form a larger framework, or "host," which contains cavities or channels. These channels can then encapsulate other molecules, referred to as "guests."

Research has demonstrated the formation of such complexes between this compound and various aromatic hydrocarbon guests, including benzene, naphthalene, p-xylene, and o-xylene. kaist.ac.kr In most of these cases, the this compound molecules create a three-dimensional host network that defines channels filled by the guest molecules. kaist.ac.kr These structures are stabilized by a combination of weak C-H···O and C-H···N interactions, as well as π-π stacking between the electron-deficient host and the electron-rich guests. This ability to form structured, porous networks makes this compound a valuable component for designing crystalline materials capable of molecular inclusion and recognition.

Exploration of Nonlinear Optical (NLO) Properties in Related Structures

The exploration of nonlinear optical (NLO) properties in materials is crucial for applications in photonics and optoelectronics, including frequency conversion and optical switching. Organic molecules with significant NLO responses often feature an electron donor and an electron acceptor group connected by a π-conjugated system, and they must crystallize in a non-centrosymmetric space group to exhibit second-order NLO effects like second-harmonic generation (SHG). nih.govgoogle.com

While this compound itself possesses strong electron-withdrawing groups, research into NLO properties has more broadly focused on the family of dinitrobenzene derivatives. jetir.orgkaist.ac.kr For example, single crystals of 1,3-dinitrobenzene (B52904) (1,3-DNB) have been grown and shown to have an SHG efficiency greater than that of potassium dihydrogen phosphate (B84403) (KDP), a benchmark inorganic NLO material. ripublication.comresearchgate.net Other related compounds, such as 1-chloro-2,4-dinitrobenzene (B32670) (CDNB), are also actively studied for their NLO potential. aip.orgsigmaaldrich.com Theoretical calculations using Density Functional Theory (DFT) are frequently employed to predict the first-order hyperpolarizability (β), a molecular-level indicator of NLO activity, for these types of compounds. jetir.orgsigmaaldrich.com Studies on related 2,4-dinitrodiphenylamine (B1346988) molecules have confirmed that achieving a non-centrosymmetric crystal structure is essential for observing SHG activity. mdpi.com The investigation into these related dinitrobenzene structures provides a framework for understanding the potential NLO characteristics that could be engineered in materials derived from or similar to this compound.

Catalytic Applications Involving 3,5 Dinitrobenzonitrile and Its Derivatives

Organocatalytic Methodologies Employing 3,5-Dinitrobenzamide (B1662146) Derivatives

Derivatives of 3,5-dinitrobenzonitrile, particularly those converted to amides (3,5-dinitrobenzamides), have emerged as powerful structural motifs in the design of organocatalysts. The strong electron-withdrawing nature of the two nitro groups enhances the acidity of N-H protons in the amide, promoting the formation of crucial hydrogen bonds that can activate substrates and control stereochemistry in asymmetric reactions.

A significant application is found in the asymmetric Friedel-Crafts reaction. Research has identified a catalyst based on a 3,5-dinitrobenzamide derivative of 9-amino-epi-cinchonidine as a highly effective organocatalyst for the enantioselective Friedel-Crafts reaction between activated phenols and trihaloacetaldehydes. muni.czresearchgate.net In a screening of 41 potential catalysts, the 3,5-dinitrobenzamide structure proved superior to other derivatives, including those with nicotinamide (B372718) or 3-nitrobenzamide (B147352) cores, in delivering high yields and stereocontrol. researchgate.net The superiority of the 3,5-dinitro substitution pattern is attributed to its ability to form a well-organized hydrogen-bonding network with the substrate, which is essential for achieving high enantioselectivity. researchgate.net Under optimized conditions, this catalyst system can achieve high enantiomeric ratios (up to 97.5:2.5) for a range of trihalogenmethyl carbinols, which are important building blocks for biologically active compounds. muni.cz

Another notable example is the use of (R)-(–)-3,5-dinitro-N-(1-phenylethyl)benzamide , commonly known as Kagan's amide. While primarily recognized as a chiral solvating agent for NMR spectroscopy, its function relies on the same principles of non-covalent interaction that underpin organocatalysis. It forms diastereomeric complexes with analytes through hydrogen bonding and π-stacking, a mechanism analogous to how many organocatalysts achieve stereo-discrimination.

The table below summarizes the research findings for the organocatalytic application of a 3,5-dinitrobenzamide derivative.

Table 1: Organocatalytic Asymmetric Friedel-Crafts Reaction

| Catalyst | Reaction Type | Substrates | Key Findings | Reference |

|---|---|---|---|---|

| 3,5-Dinitrobenzamide of 9-amino-epi-cinchonidine | Asymmetric Friedel-Crafts Reaction | Activated phenols and trihaloacetaldehydes (e.g., chloral) | Identified as the most effective catalyst in a screening of 41 compounds. researchgate.net | muni.czresearchgate.net |

| Provides high enantiomeric ratios (up to 97.5:2.5). muni.cz |

Transition Metal Catalyzed Transformations (e.g., Nitrile Hydration, Denitrative Coupling)

This compound serves as a versatile substrate in a variety of transformations catalyzed by transition metals. The reactivity of both the nitro groups and the nitrile function can be harnessed to synthesize valuable chemical intermediates.

Denitrative Coupling: The C–NO₂ bond in nitroarenes can be activated by transition metal catalysts to form new carbon-carbon or carbon-heteroatom bonds. This "denitrative coupling" provides a powerful alternative to traditional cross-coupling reactions that use haloarenes. acs.orgresearchgate.net Electron-deficient nitroarenes, such as this compound, are particularly well-suited for these reactions. Rhodium catalysts, for instance, have been used for the denitrative C-O bond formation between nitroarenes and arylboronic acids. acs.org Palladium and copper complexes are also widely used to catalyze denitrative Sonogashira, C-S, and C-O couplings. acs.org The presence of the electron-withdrawing cyano group on this compound further facilitates the initial oxidative addition of the C–NO₂ bond to the metal center, which is often a key step in the catalytic cycle. acs.org

Nitrile Hydration and Reduction: The nitrile group of this compound can also be transformed using transition metal catalysts.

Catalytic Hydration: The conversion of nitriles to amides is a fundamental reaction. While conventional methods often require harsh acidic or basic conditions, transition-metal-catalyzed hydration proceeds under milder conditions with high selectivity. bu.edusioc-journal.cn Ruthenium hydride complexes, such as (η⁵-C₉H₇)Ru(dppm)H, have been shown to be effective for the hydration of various nitriles. bu.edu Electron-deficient nitriles are reactive substrates in these systems, suggesting that this compound could be converted to 3,5-dinitrobenzamide . bu.edu

Catalytic Reduction: The selective reduction of one functional group in the presence of others is a common challenge in synthesis. Palladium on carbon (Pd/C) is an effective catalyst for the selective reduction of one nitro group of this compound to an amine. Using a Pd/C catalyst with hydrogen gas, This compound can be converted to 3-amino-5-nitrobenzonitrile with good yield.

The table below details transition metal-catalyzed reactions involving this compound as a substrate.

Table 2: Transition Metal-Catalyzed Transformations of this compound

| Reaction Type | Catalyst System | Product | Key Findings | Reference |

|---|---|---|---|---|

| Denitrative Coupling | Rhodium, Palladium, or Copper complexes | Various coupled products (e.g., diaryl ethers, aryl alkynes) | Electron-deficient nitroarenes are effective substrates. acs.org | acs.orgresearchgate.net |

| Provides a direct route to functionalized arenes from nitroarenes. researchgate.net | ||||

| Nitrile Hydration | Ruthenium hydride complexes (e.g., (η⁵-C₉H₇)Ru(dppm)H) | 3,5-Dinitrobenzamide | Offers a mild and selective alternative to acid/base hydrolysis. bu.edusioc-journal.cn | bu.edusioc-journal.cn |

Role as a Substrate or Ligand in Catalytic Cycles

In the context of catalysis, a molecule can act as a substrate (the molecule being transformed) or as a ligand (a molecule that binds to the metal center to form the active catalyst).

Substrate: As detailed in the previous section, this compound functions effectively as a substrate in numerous catalytic reactions. acs.org In denitrative coupling, the catalytic cycle involves the oxidative addition of the C–NO₂ bond of the this compound substrate to a low-valent metal center (e.g., Pd(0)). acs.org Following steps such as transmetalation or nucleophilic attack and subsequent reductive elimination, the functionalized product is released, and the active catalyst is regenerated. acs.org Similarly, in catalytic hydration and reduction, this compound is the starting material that is converted into the corresponding amide or amine product. bu.edu

Ligand: There is no significant evidence to suggest that this compound itself is used as a ligand in catalytic systems. Ligands typically function as electron donors to stabilize the metal center. The strong electron-withdrawing properties of the two nitro groups and the nitrile group make the aromatic ring and the nitrile nitrogen exceptionally electron-poor. This inherent electron deficiency makes it a poor candidate to act as a conventional ligand for transition metals. Instead, its derivatives, such as the 3,5-dinitrobenzamides discussed in section 8.1, are incorporated into larger molecules that then act as organocatalysts, where the dinitro-substituted ring plays a role in substrate activation via hydrogen bonding rather than metal coordination. researchgate.net

Environmental Fate and Biotransformation Research of 3,5 Dinitrobenzonitrile and Its Analogs

Mechanistic Studies of Degradation Pathways in Environmental Matrices

The environmental degradation of nitroaromatic compounds like 3,5-dinitrobenzonitrile can occur through various abiotic and biotic processes. hyperwriteai.com These pathways involve the chemical breakdown of the compound through reactions with environmental components such as water (hydrolysis) or light (photolysis), as well as breakdown by microorganisms. hyperwriteai.com

Abiotic degradation, particularly through advanced oxidation processes (AOPs), has been investigated for various nitroaromatic compounds. AOPs generate highly reactive hydroxyl radicals (OH) that can initiate the destruction of organic contaminants. dtic.mil For instance, processes like UV/H2O2 and UV/TiO2 have been studied for the decomposition of related compounds like 3,5-dinitrobenzamide (B1662146) in aqueous solutions. acs.org The decomposition mechanisms and resulting products are highly dependent on the specific conditions and the physical state of the material. dtic.mil For many nitroaromatic compounds, photolysis can lead to the formation of various transformation products. nottingham.ac.uk

While specific degradation pathway studies for this compound are not extensively detailed in the available literature, research on its close analog, 3,5-dinitrobenzamide, provides insight into potential transformation routes. In landfill leachate, 3,5-dinitrobenzamide has been observed to degrade into a variety of secondary pollutants. researchgate.net The identification of these products suggests that degradation proceeds through the reduction of the nitro groups and potential cleavage or transformation of the benzamide (B126) structure. researchgate.net

Table 1: Potential Degradation Products of 3,5-Dinitrobenzamide in Environmental Matrices

| Parent Compound | Degradation Product |

| 3,5-Dinitrobenzamide | 1,3-Dinitrobenzene (B52904) |

| 3-Nitroaniline | |

| 1-Nitro-3-nitrosobenzene | |

| 3-Nitrosoaniline | |

| Benzene-1,3-diamine | |

| Aniline | |

| Amino-3-chlorophenol | |

| 2-Chlorobenzene-1,4-diol | |

| 2-Hydroxybenzene-1,4-dicarboxylic acid | |

| Note: The presence of chlorinated products suggests interaction with other compounds or chlorine sources in the specific environmental matrix studied. | |

| Source: researchgate.net |

Research on Persistence and Environmental Mobility in Ecosystems

The persistence and mobility of a chemical compound in the environment are governed by its physical and chemical properties, such as water solubility and its tendency to attach to soil and sediment. hyperwriteai.comfishersci.com For this compound, its low water solubility is a key factor influencing its environmental behavior. fishersci.comthermofisher.com

Due to its insolubility in water, this compound is not likely to be mobile in the environment. fishersci.comthermofisher.com When released, it is expected to partition to soil and sediment rather than remain in the water column. canada.ca This behavior is also observed in its analogs, such as 4-Chloro-3,5-dinitrobenzonitrile (B54960), which is also characterized by low water solubility, suggesting that spillage is unlikely to penetrate the soil extensively. thermofisher.com

The general recalcitrance of many nitroaromatic compounds to degradation contributes to their persistence in the environment. asm.orgepa.gov The stability of the aromatic ring, combined with the electron-withdrawing nature of the nitro groups, makes these compounds resistant to rapid breakdown under typical environmental conditions. epa.gov While ready biodegradability data for this compound is not specified, nitrates, in general, are an environmental concern due to their potential mobility in soil and water, although this is more relevant for more soluble forms. scbt.com The low bioaccumulation potential is often expected for compounds that have a low octanol-water partition coefficient, which limits their ability to cross biological membranes. canada.ca

Table 2: Environmental Fate Properties of this compound

| Property | Finding | Implication | Source |

| Water Solubility | Insoluble in water | Low mobility in aquatic systems; spillage unlikely to penetrate soil deeply. | fishersci.comthermofisher.com |

| Persistence | Contains no substances known to be not degradable in wastewater treatment plants, but nitroaromatics are generally recalcitrant. | May persist in soil and sediment due to slow degradation rates. | thermofisher.comasm.orgepa.gov |

| Mobility | Is not likely mobile in the environment. | Tends to partition to soil and sediment. | fishersci.comcanada.cathermofisher.com |

| Bioaccumulation | No specific data available, but may have some potential. | The potential for accumulation in organisms may exist. | thermofisher.com |

Investigations into Biotransformation Processes of Related Nitro Compounds

The biotransformation of nitroaromatic compounds is a critical area of research, as microorganisms have developed various enzymatic pathways to metabolize these toxic and persistent chemicals. asm.orgomicsonline.org The most common and significant biological reaction is the reduction of the nitro groups. nottingham.ac.uk This process is typically catalyzed by a class of enzymes known as nitroreductases. oup.com

Bacterial nitroreductases are generally flavoenzymes that catalyze the NAD(P)H-dependent reduction of nitro groups on aromatic compounds. oup.com The reduction proceeds sequentially, with the nitro group (-NO2) being reduced to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to an amino group (-NH2). nottingham.ac.ukannualreviews.org

Nitroaromatic Biotransformation Pathway: -NO₂ (Nitro) → -NO (Nitroso) → -NHOH (Hydroxylamino) → -NH₂ (Amino)

The hydroxylamino intermediates are highly reactive and are often responsible for the toxic and mutagenic effects attributed to nitroaromatic compounds, as they can react with cellular macromolecules like DNA. oup.comannualreviews.org

Studies on compounds structurally similar to this compound provide valuable insights. For example, research on Nitromide (3,5-dinitrobenzamide) demonstrated its biotransformation in rats. nih.gov Anaerobic incubation with intestinal microflora resulted in the reduction of Nitromide to both monoamino- and diamino-metabolites. nih.gov Aerobic incubation with liver homogenates, however, only yielded the monoamino metabolite, highlighting the influence of oxygen on the extent of reduction. nih.gov

Similarly, the biotransformation of 2,4,6-trinitrotoluene (B92697) (TNT) has been extensively studied in bacteria, fungi, and plants. nies.go.jp The primary metabolic pathway involves the nitro-reduction of TNT to monoamino metabolites (aminodinitrotoluenes) and subsequently to diamino metabolites (diaminonitrotoluenes). asm.orgnies.go.jp Some bacteria can utilize these compounds as a nitrogen source by removing the nitro groups as nitrite (B80452). asm.org The specific enzymes and pathways can vary significantly between different microorganisms and environmental conditions (aerobic vs. anaerobic). omicsonline.organnualreviews.org

Table 3: Enzymes and Organisms in Nitroaromatic Biotransformation

| Organism/Enzyme Class | Transformation Process | Example Substrates | Source |

| Bacterial Nitroreductases | Sequential reduction of nitro groups to amino groups via nitroso and hydroxylamino intermediates. | Nitroaromatics, Nitroheterocycles | oup.com |

| Bacillus badius | The flavin-free NADH-azoreductase can reduce toxic nitro groups to corresponding amino groups. | 3-Nitrobenzoic acid, 4-Nitrotoluene | omicsonline.org |

| Pseudomonas sp. | Can utilize TNT as a nitrogen source under aerobic conditions through nitrite removal. | 2,4,6-Trinitrotoluene (TNT) | asm.org |

| Clostridium sp. | Can reduce TNT to triaminotoluene under anaerobic conditions. | 2,4,6-Trinitrotoluene (TNT) | asm.org |

| Rat Intestinal Microflora | Anaerobic reduction of 3,5-dinitrobenzamide to monoamino- and diamino-metabolites. | Nitromide (3,5-Dinitrobenzamide) | nih.gov |

Biological Activity and Mechanistic Studies of 3,5 Dinitrobenzonitrile Derivatives

Antifungal Activity: Mechanistic Insights and Structure-Activity Relationships

Derivatives of 3,5-dinitrobenzoic acid have demonstrated notable antifungal properties, particularly against various Candida species, which are known to cause infections in immunocompromised individuals. cedia.edu.ecresearchgate.net The presence of nitro groups is often linked to the antimicrobial effects of these compounds. cedia.edu.ecresearchgate.net

Structure-activity relationship (SAR) studies have revealed that the antifungal efficacy is influenced by the nature of the ester or amide substituent. For instance, esters with shorter alkyl side chains, such as ethyl 3,5-dinitrobenzoate (B1224709) and propyl 3,5-dinitrobenzoate, exhibit more potent biological activity. cedia.edu.ecresearchgate.net Among a series of twenty esters and amides derived from 3,5-dinitrobenzoic acid, ethyl 3,5-dinitrobenzoate was identified as the most potent against Candida albicans, Candida krusei, and Candida tropicalis. cedia.edu.ecresearchgate.net

The primary mechanism of antifungal action for active 3,5-dinitrobenzoate and 3,5-dinitrobenzamide (B1662146) derivatives involves the disruption of the fungal cell membrane. cedia.edu.ecresearchgate.netmolaid.com This interaction with the cell membrane is a key factor in their fungicidal activity.

Furthermore, studies on ethyl 3,5-dinitrobenzoate suggest a multi-target mechanism of action within C. albicans. cedia.edu.ecresearchgate.net Modeling studies have indicated that beyond its effects on the cell membrane, this compound also interferes with the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. cedia.edu.ecresearchgate.netmolaid.com The inhibition of ergosterol synthesis represents a critical pathway for the antifungal activity of these derivatives. nih.govmdpi.com The exploration of natural products as multi-target inhibitors is also a promising area of research. mdpi.com

Table 1: Antifungal Activity of Selected 3,5-Dinitrobenzoate Derivatives against Candida Species

| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Ethyl 3,5-dinitrobenzoate | Candida albicans | 125 µg/mL (0.52 mM) cedia.edu.ecresearchgate.net |

| Ethyl 3,5-dinitrobenzoate | Candida krusei | 100 µg/mL (4.16 mM) cedia.edu.ecresearchgate.net |

| Ethyl 3,5-dinitrobenzoate | Candida tropicalis | 500 µg/mL (2.08 mM) cedia.edu.ecresearchgate.net |

| Methyl 3,5-dinitrobenzoate | Candida albicans strains | 0.27–1.10 mM nih.gov |

| N-(4-aminocyclooctyl)-3,5-dinitrobenzamide | Candida albicans | 16 µg/ml researchgate.net |

Antimycobacterial Activity: Correlation with Lipophilicity and Other Molecular Descriptors

Several 3,5-dinitrobenzamide derivatives have shown significant in vitro activity against Mycobacterium tuberculosis (MTB), including multidrug-resistant strains. nih.gov The 3,5-dinitro substitution pattern is considered crucial for this antitubercular activity.